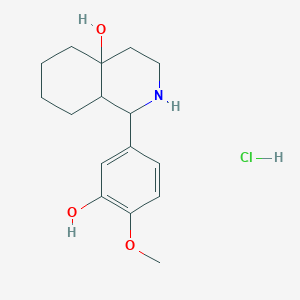![molecular formula C22H26N2O4S B6116035 4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)
4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine, commonly known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s as a potential alternative to other opioid drugs such as morphine. MT-45 has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. Despite this, the use of MT-45 has been associated with several adverse effects, including respiratory depression and addiction.
Mecanismo De Acción
MT-45 works by binding to the mu-opioid receptor in the brain and spinal cord. This leads to the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the drug's analgesic effects, as well as its potential for abuse and addiction.
Biochemical and Physiological Effects
MT-45 has been shown to have several biochemical and physiological effects. These include the activation of the mu-opioid receptor, the release of neurotransmitters such as dopamine and serotonin, and the inhibition of pain signals in the brain and spinal cord. However, the use of MT-45 has also been associated with several adverse effects, including respiratory depression, addiction, and overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-45 has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the mu-opioid receptor, which makes it a potential alternative to other opioid drugs such as morphine. However, the use of MT-45 has several limitations, including its potential for abuse and addiction, as well as its adverse effects on respiratory function.
Direcciones Futuras
There are several future directions for research on MT-45. One direction is to investigate its potential as a pain medication, particularly for chronic pain. Another direction is to investigate its potential for abuse and addiction, as well as its adverse effects on respiratory function. Finally, future research could focus on the development of safer and more effective opioid drugs, with fewer adverse effects and lower potential for abuse and addiction.
Métodos De Síntesis
MT-45 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-methyl-2-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the piperidinyl carboxylic acid. The acid is then reacted with 4-chlorobenzoyl chloride to form the benzoyl piperidine. Finally, the benzoyl piperidine is reacted with morpholine to form MT-45.
Aplicaciones Científicas De Investigación
MT-45 has been used in scientific research to investigate its analgesic effects and potential use as a pain medication. Studies have shown that MT-45 has a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. This makes it a potential alternative to other opioid drugs such as morphine, which can have significant side effects.
Propiedades
IUPAC Name |
[3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]oxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-7-14-29-20(16)22(26)23-8-5-18(6-9-23)28-19-4-2-3-17(15-19)21(25)24-10-12-27-13-11-24/h2-4,7,14-15,18H,5-6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYTIVWIDCGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6115958.png)

![2-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6115979.png)
![1-benzyl-2-methyl-8-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carboxamide](/img/structure/B6115995.png)
![1-(4-fluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6116016.png)
![4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide](/img/structure/B6116029.png)
![N-[2-(isobutylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6116043.png)

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)